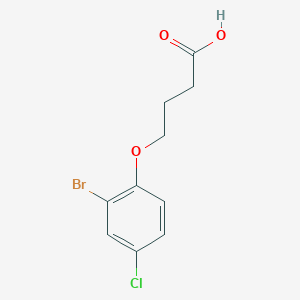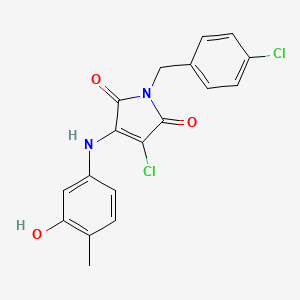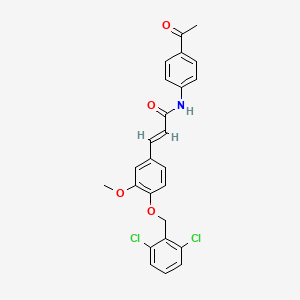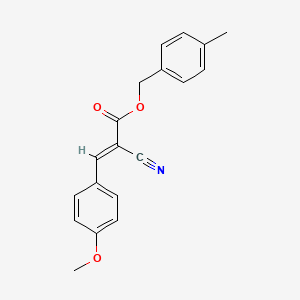
4-(2-Bromo-4-chlorophenoxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromo-4-chlorophenoxy)butanoic acid is an organic compound with the molecular formula C10H10BrClO3 It is a derivative of butanoic acid, where the butanoic acid moiety is substituted with a 2-bromo-4-chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-chlorophenoxy)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-chlorophenol and butanoic acid derivatives.
Esterification: The 2-bromo-4-chlorophenol is reacted with butanoic acid or its derivatives under acidic conditions to form an ester intermediate.
Hydrolysis: The ester intermediate is then hydrolyzed under basic conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and hydrolysis processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-4-chlorophenoxy)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove or modify the bromine and chlorine substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various phenoxy derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized butanoic acid derivatives.
Scientific Research Applications
4-(2-Bromo-4-chlorophenoxy)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4-chlorophenoxy)butanoic acid involves its interaction with specific molecular targets. The phenoxy group allows the compound to interact with various enzymes and receptors, potentially modulating their activity. The bromine and chlorine substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromo-2-chlorophenoxy)butanoic acid
- 4-(2-Bromo-4-ethylphenoxy)butanoic acid
- 4-(2-Bromo-4-tert-butylphenoxy)butanoic acid
- 4-(2-Chlorophenoxy)butanoic acid
- 4-(4-Chlorophenoxy)butanoic acid
Uniqueness
4-(2-Bromo-4-chlorophenoxy)butanoic acid is unique due to the specific positioning of the bromine and chlorine atoms on the phenoxy group This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
4-(2-bromo-4-chlorophenoxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO3/c11-8-6-7(12)3-4-9(8)15-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBVIPFPQBZOLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(3-ethylphenoxy)acetamide](/img/structure/B7749242.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2,4-dibromophenoxy)acetamide](/img/structure/B7749247.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B7749250.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-ethylphenoxy)acetamide](/img/structure/B7749251.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-propylphenoxy)acetamide](/img/structure/B7749259.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B7749273.png)
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-methoxyphenoxy)propanamide](/img/structure/B7749277.png)
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]cyclopropanecarboxamide](/img/structure/B7749280.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-bromophenoxy)acetamide](/img/structure/B7749287.png)


